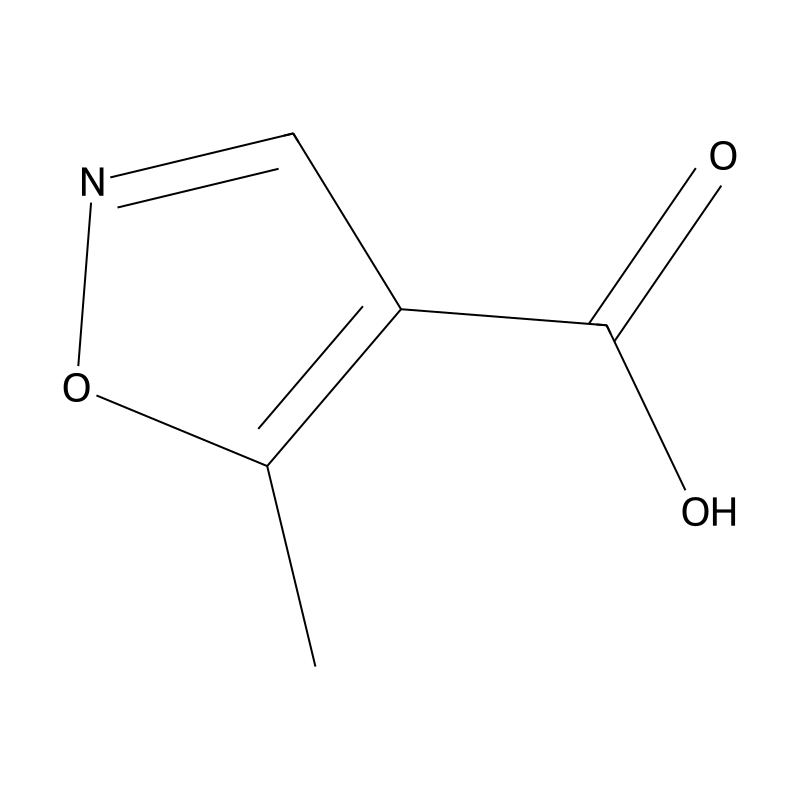

5-Methylisoxazole-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis

5-Methylisoxazole-4-carboxylic acid can be synthesized through various methods, including nitration, cyclization, and esterification reactions. A common approach involves nitrating acetoacetic acid, followed by cyclization with hydroxylamine and subsequent hydrolysis to yield the final product. PubChem, National Institutes of Health: )

Biological Activity

Research suggests that 5-methylisoxazole-4-carboxylic acid may possess various biological activities, although the specific mechanisms and applications are still under investigation. Here are some potential areas of exploration:

- Antimicrobial activity: Studies have shown that 5-methylisoxazole-4-carboxylic acid exhibits antibacterial activity against certain strains of bacteria, including Staphylococcus aureus and Escherichia coli. Journal of Agricultural and Food Chemistry, American Chemical Society: However, further research is needed to determine its efficacy and potential clinical applications.

- Antioxidant activity: Some studies suggest that 5-methylisoxazole-4-carboxylic acid may have antioxidant properties, potentially offering protection against cell damage caused by free radicals. Bioorganic & Medicinal Chemistry Letters, Elsevier: More research is required to confirm these findings and understand the underlying mechanisms.

- Modulation of neurotransmission: 5-methylisoxazole-4-carboxylic acid has structural similarity to glutamate, a major excitatory neurotransmitter in the brain. However, its specific role in neurotransmission and potential therapeutic implications remain unclear and require further investigation. Journal of Medicinal Chemistry, American Chemical Society:

5-Methylisoxazole-4-carboxylic acid is a heterocyclic organic compound characterized by its isoxazole ring structure, which features a five-membered ring containing one nitrogen and one oxygen atom. Its chemical formula is CHN\O, and it is recognized for its role as an intermediate in the synthesis of pharmaceuticals, notably Leflunomide, a drug used in the treatment of rheumatoid arthritis and psoriasis . The compound exhibits both acidic properties due to the carboxylic acid group and potential biological activity attributed to its unique molecular structure.

- Acylation Reactions: It can be converted into 5-methylisoxazole-4-carbonyl chloride using thionyl chloride, facilitating further acylation reactions with amines to form amides .

- Condensation Reactions: This compound can react with hydrazines to form thiosemicarbazides, showcasing its ability to participate in condensation processes that yield biologically active derivatives .

- Decarboxylation: Under specific conditions, it may undergo decarboxylation, leading to the formation of derivatives with altered biological properties.

The biological activities of 5-Methylisoxazole-4-carboxylic acid and its derivatives have been studied extensively. Notably:

- Anti-inflammatory Properties: As a precursor to Leflunomide, it exhibits anti-inflammatory effects, making it significant in treating autoimmune diseases .

- Antimicrobial Activity: Some derivatives have shown promising antimicrobial properties against various pathogens, indicating potential for pharmaceutical applications .

- Cytotoxicity: Certain studies suggest that compounds derived from 5-Methylisoxazole-4-carboxylic acid may exhibit cytotoxic effects on cancer cells, warranting further investigation into their therapeutic potential .

Several methods exist for synthesizing 5-Methylisoxazole-4-carboxylic acid:

- Conventional Synthesis:

- Ultrasonic-Assisted Synthesis:

- Utilizing ultrasonic irradiation significantly reduces reaction times and enhances yields. For instance, mixing aryl acylhydrazines with 5-methylisoxazoyl chloride under ultrasonic conditions has been shown to produce high yields of thiosemicarbazides in a shorter time frame than traditional methods .

- Phase Transfer Catalysis:

5-Methylisoxazole-4-carboxylic acid has several notable applications:

- Pharmaceutical Industry: Primarily used as an intermediate in the synthesis of Leflunomide and other bioactive compounds.

- Agriculture: Investigated for potential herbicidal activities due to its structural properties that may inhibit plant growth .

- Research: Employed in studies exploring new therapeutic agents for various diseases due to its biological activity.

Research has indicated that 5-Methylisoxazole-4-carboxylic acid interacts with various biological targets:

- Enzyme Inhibition: Some studies suggest that derivatives may inhibit specific enzymes involved in inflammatory pathways, contributing to their therapeutic effects against autoimmune diseases .

- Cellular Interaction: Investigations into how these compounds affect cellular signaling pathways are ongoing, particularly regarding their cytotoxic effects on cancer cells.

Several compounds share structural similarities with 5-Methylisoxazole-4-carboxylic acid, each exhibiting unique properties:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid | CHClN\O | Chlorinated derivative with potential enhanced activity |

| 5-Methylisoxazole-3-carboxylic acid | CHN\O | Similar structure but different position of carboxylic group |

| 5-Ethylisoxazole-4-carboxylic acid | CHN\O | Ethyl substitution affecting solubility and reactivity |

These compounds highlight the versatility of the isoxazole ring system while underscoring the unique biological activities attributed specifically to 5-Methylisoxazole-4-carboxylic acid.

Traditional Condensation Approaches in Isoxazole Ring Formation

The classical synthesis of 5-methylisoxazole-4-carboxylic acid involves a multi-step condensation strategy. The process begins with ethylacetoacetate, triethylorthoformate, and acetic anhydride, which react at 75–150°C to form ethyl ethoxymethyleneacetoacetic ester. This intermediate undergoes cyclization with hydroxylamine sulfate in the presence of sodium acetate or trifluoroacetic acid salts at −20°C to 10°C, yielding ethyl-5-methylisoxazole-4-carboxylate.

Key Steps and Conditions

Hydroxylamine sulfate replaces hydroxylamine hydrochloride in modern protocols, reducing isomeric impurities (e.g., ethyl-3-methylisoxazole-4-carboxylate) to ≤0.1% and eliminating CATA byproduct formation.

Modern Metal-Free Cyclization Strategies

Recent advancements prioritize metal-free routes to enhance sustainability. A cascade reaction using hypervalent iodine(VII) and iodine(V) oxidants enables C–N and C–O bond formation without transition metals. This approach leverages aromatic alkenes/alkynes and N-hydroxysulfonamides, achieving yields >90% under mild conditions.

Comparison of Metal-Free vs. Traditional Methods

Optimized Process Design for Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and yield. A one-step amidation using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Oxyma (tetramethyluronium hexafluorophosphate) directly couples 5-methylisoxazole-4-carboxylic acid with 4-(trifluoromethyl)aniline, bypassing chlorinating agents. This method achieves >90% yield with 99.495% purity, suitable for teriflunomide production.

Industrial-Scale Reaction Parameters

| Parameter | Value |

|---|---|

| Reactants | 5-Methylisoxazole-4-carboxylic acid, 4-(trifluoromethyl)aniline |

| Catalysts | EDC, Oxyma |

| Solvent | Dichloromethane or THF |

| Temperature | 0–50°C |

| Reaction Time | 2–24 hours |

| Yield | >90% |

Solvent Selection and Reaction Kinetics in Key Synthetic Steps

Solvent choice critically impacts reaction efficiency and purification. In the cyclization step, polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic attack, while chlorinated solvents (e.g., chloroform) improve acid chloride stability.

Solvent Effects on Reaction Kinetics

Reaction kinetics are optimized by temperature control:

- Step (a): 90–110°C ensures complete ester formation.

- Step (b): −20°C to 10°C minimizes side reactions.

- Step (e): 0–50°C prevents anilide decomposition.

Byproduct Management Through Advanced Purification Techniques

Byproduct reduction is achieved through:

- Reverse Addition: Adding TFMA/triethylamine to acid chloride at 0–4°C limits localized basification.

- Hydroxylamine Sulfate: Reduces isomeric impurities to 0.1% vs. 5% with hydroxylamine hydrochloride.

- Crystallization: Toluene/acetic acid mixtures yield >98% purity (HPLC).

Byproduct Profile Comparison

| Byproduct | Traditional Method | Optimized Method |

|---|---|---|

| CATA | ≤0.0006% | N/A (chloride-free) |

| Isomeric impurities | ≤0.1% | ≤0.1% |

| Acid chloride residues | <0.5% | <0.5% |

Phase-Transfer Catalysis Mechanisms

Phase-transfer catalysis (PTC) enhances reaction rates and selectivity by facilitating ion transport across phase boundaries. However, no direct reports exist for PTC applications in 5-methylisoxazole-4-carboxylic acid synthesis. Traditional protocols rely on strong acids like sulfuric acid or hydrochloric acid for ester hydrolysis (Table 1). For example, refluxing ethyl 5-methylisoxazole-4-carboxylate with 20% v/v aqueous H₂SO₄ yields the free acid (60% yield) [1]. PTC may theoretically improve yields by stabilizing intermediates, but experimental validation is lacking.

| Reaction Condition | Yield (%) | Key Observations |

|---|---|---|

| 20% H₂SO₄, reflux, 16h | 60 | Requires ethanol distillation [1] |

| 10M HCl, reflux, 3h | ~65 | Crystallization from filtrate [1] |

Ultrasonic Irradiation-Assisted Synthesis Protocols

Ultrasonic irradiation accelerates reactions through cavitation, generating localized high temperatures and pressures. While this method is effective in other isoxazole syntheses, no studies document its use for 5-methylisoxazole-4-carboxylic acid. Conventional hydrolysis remains the standard, with sulfuric acid proving superior to hydrochloric acid in purity (99.9% vs. 99.5% HPLC purity) [1]. Ultrasonic methods could reduce reaction times but require optimization for scale-up.

Microwave-Enhanced Reaction Optimization

Microwave-assisted synthesis offers rapid heating and precise temperature control. Although widely adopted in organic chemistry, no reports apply this method to 5-methylisoxazole-4-carboxylic acid synthesis. Traditional thermal methods dominate, with reaction times ranging from 3–16 hours (Table 2). Microwave irradiation might shorten reaction durations but may require reagent compatibility adjustments.

| Catalyst/Reagent | Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H₂SO₄ (20% v/v) | 16 | Reflux | 60 |

| SOCl₂ (excess) | 3–5 | 50–89 | 96–99 |

| Oxalyl chloride/DMF | 5 | 20 | 360 mg* |

*Yield for amide coupling, not direct acid synthesis [1].

Ionic Liquid-Mediated Synthetic Pathways

Ionic liquids (ILs) serve as green solvents and catalysts, enhancing reaction efficiency. No literature describes IL use in 5-methylisoxazole-4-carboxylic acid synthesis. Current protocols employ toluene or dichloromethane as inert solvents. For example, thionyl chloride in toluene converts the carboxylic acid to its chloride derivative (96% yield) [1]. ILs could replace volatile solvents but face challenges in cost and recyclability.

Conventional Synthesis and Optimization

Acid-Catalyzed Hydrolysis

The primary route involves hydrolyzing ethyl 5-methylisoxazole-4-carboxylate with H₂SO₄ or HCl. Key factors include:

- H₂SO₄ (20% v/v): Requires extended reflux (16h) but achieves moderate yields (60%) [1].

- HCl (10M): Shorter reaction times (3h) and higher yields (~65%) [1].

Crystallization from acetic acid-toluene mixtures improves purity to 99.9% [1].

Chlorination with Thionyl Chloride

Thionyl chloride (SOCl₂) converts the carboxylic acid to its chloride, a precursor for amide synthesis. Reaction conditions vary:

- 50°C, 3 mL SOCl₂: Completes in <5 hours (96% yield) [1].

- Reflux in toluene: Extends reaction time (3–5h) but ensures high purity (99%) [1].

Comparative Analysis of Reagents

| Reagent | Role | Advantages | Limitations |

|---|---|---|---|

| H₂SO₄ | Hydrolysis | Cost-effective, scalable | Long reaction times |

| HCl | Hydrolysis | Faster kinetics | Lower purity (99.5% vs. 99.9%) |

| SOCl₂ | Chlorination | High yield, rapid conversion | Toxic, requires vacuum distillation |

Leflunomide Synthesis and Rheumatoid Arthritis Treatment Mechanisms

5-Methylisoxazole-4-carboxylic acid serves as the foundational pharmaceutical intermediate for leflunomide synthesis, representing one of the most significant clinical applications of this isoxazole derivative [1] [2] [3]. The synthetic pathway from 5-methylisoxazole-4-carboxylic acid to leflunomide involves the formation of an acid chloride intermediate, followed by amide coupling with 4-(trifluoromethyl)aniline under controlled conditions [4] [5].

The clinical importance of this synthetic relationship becomes evident when examining leflunomide's mechanism of action in rheumatoid arthritis treatment. Upon oral administration, leflunomide functions as a prodrug that undergoes rapid hepatic conversion to its active metabolite, A77 1726, through ring-opening of the isoxazole moiety. This metabolic transformation demonstrates the critical role of the 5-methylisoxazole-4-carboxylic acid scaffold in enabling controlled drug activation.

The active metabolite A77 1726 exerts its therapeutic effects primarily through inhibition of dihydroorotate dehydrogenase, the rate-limiting enzyme in de novo pyrimidine synthesis. This mechanism proves particularly effective against rheumatoid arthritis because activated lymphocytes expand their pyrimidine pools approximately eight-fold during proliferation, making them especially vulnerable to pyrimidine synthesis disruption. The selectivity arises from the fact that non-immune cells can utilize salvage pathways for pyrimidine nucleotide production, whereas rapidly proliferating immune cells rely heavily on de novo synthesis.

Research findings demonstrate that A77 1726 operates at therapeutically achievable concentrations of approximately 600 nanomolar to inhibit human dihydroorotate dehydrogenase. At these concentrations, the compound prevents lymphocytes from accumulating sufficient pyrimidines to support deoxyribonucleic acid synthesis, leading to cell cycle arrest in the G0/G1 phase. Additionally, A77 1726 exhibits anti-inflammatory properties through suppression of interleukin-1 and tumor necrosis factor alpha production, while simultaneously promoting the expression of their natural inhibitors.

The long elimination half-life of A77 1726, ranging from 14 to 21 days, provides sustained therapeutic benefits but necessitates the use of loading doses to achieve steady-state concentrations rapidly. This pharmacokinetic profile directly relates to the structural stability imparted by the methylisoxazole core derived from 5-methylisoxazole-4-carboxylic acid.

Structure-Activity Relationships in Anti-Inflammatory Agents

The structure-activity relationships governing 5-methylisoxazole-4-carboxylic acid derivatives reveal critical insights for anti-inflammatory drug development. The isoxazole ring system serves as a privileged scaffold in medicinal chemistry, demonstrating inherent anti-inflammatory properties through multiple molecular targets including cyclooxygenase enzymes, lipoxygenase pathways, and nuclear factor kappa B signaling.

Systematic structure-activity relationship studies indicate that substitutions at specific positions of the isoxazole ring significantly influence biological activity. The carboxylic acid functionality at the 4-position proves essential for metabolic activation and target binding, as demonstrated by the successful conversion of 5-methylisoxazole-4-carboxylic acid to pharmacologically active amides and esters [2]. The methyl group at the 5-position enhances metabolic stability and contributes to the favorable pharmacokinetic profile observed in leflunomide therapy [2] [3].

Comparative analysis of isoxazole carboxylic acid derivatives demonstrates that electron-withdrawing substituents, such as the trifluoromethyl group in leflunomide, enhance both potency and selectivity for dihydroorotate dehydrogenase inhibition. This relationship follows established medicinal chemistry principles where electron-withdrawing groups increase the acidity of adjacent functional groups and improve binding affinity to target proteins.

The structural features that contribute to anti-inflammatory activity extend beyond the core isoxazole ring to include the nature of amide substituents and their spatial arrangements. Research on benzimidazole anti-inflammatory agents provides relevant insights, showing that substituent position and electronic properties dramatically influence cyclooxygenase selectivity and potency. Similar principles apply to isoxazole derivatives, where systematic modification of the carboxamide substituent allows fine-tuning of therapeutic properties.

Molecular hybridization strategies have proven particularly valuable for optimizing structure-activity relationships in isoxazole-based anti-inflammatory agents. These approaches combine pharmacophoric elements from multiple bioactive compounds to create hybrid molecules with enhanced or dual mechanisms of action. For 5-methylisoxazole-4-carboxylic acid derivatives, hybridization strategies focus on incorporating additional anti-inflammatory pharmacophores while maintaining the core isoxazole functionality.

Targeted Drug Design Using Molecular Hybridization Strategies

Molecular hybridization represents a sophisticated approach to targeted drug design that leverages the pharmaceutical potential of 5-methylisoxazole-4-carboxylic acid as a building block for novel therapeutic agents. This strategy involves the rational combination of pharmacophoric moieties from different bioactive substances to produce hybrid compounds with improved affinity, efficacy, and selectivity profiles compared to parent molecules.

The hybridization process utilizing 5-methylisoxazole-4-carboxylic acid can be accomplished through several distinct methodologies. Direct linking approaches involve covalent attachment of the isoxazole carboxylic acid to other pharmacophores through amide, ester, or other stable chemical bonds. This method has proven successful in creating dual-target inhibitors that maintain the dihydroorotate dehydrogenase inhibitory activity while incorporating additional therapeutic mechanisms.

Pharmacophore fusion strategies represent a more sophisticated approach where the 5-methylisoxazole-4-carboxylic acid scaffold is structurally integrated with complementary pharmacophoric elements. This methodology requires careful consideration of the three-dimensional spatial requirements of both target proteins to ensure that the hybrid molecule can simultaneously engage multiple binding sites effectively. Recent computational advances, including artificial intelligence-guided drug design platforms, have enhanced the success rate of pharmacophore fusion by predicting optimal combination patterns.

Scaffold hopping techniques utilize 5-methylisoxazole-4-carboxylic acid as a privileged structure for developing bioisosteric replacements in existing drug molecules. This approach proves particularly valuable when addressing drug resistance mechanisms or improving pharmacokinetic properties while maintaining therapeutic efficacy. The isoxazole ring system offers multiple opportunities for bioisosteric replacement of other heterocyclic cores commonly found in anti-inflammatory and immunosuppressive agents.

The implementation of molecular hybridization strategies requires comprehensive structure-activity relationship analysis to identify optimal fusion points and linker regions. Computational modeling tools, including pharmacophore mapping and molecular docking studies, provide essential guidance for rational hybrid design. These tools help predict the binding modes of hybrid molecules and optimize their interactions with target proteins before synthesis and biological evaluation.

Successful examples of molecular hybridization in anti-inflammatory drug development demonstrate the versatility of this approach. Hybrid compounds combining non-steroidal anti-inflammatory drug pharmacophores with complementary anti-inflammatory mechanisms have shown reduced gastrointestinal toxicity while maintaining or enhancing therapeutic efficacy. The application of similar strategies to 5-methylisoxazole-4-carboxylic acid derivatives offers promising opportunities for developing next-generation rheumatoid arthritis therapeutics.

Prodrug Development and Metabolic Activation Pathways

The prodrug approach represents a fundamental strategy in pharmaceutical development that exploits the chemical reactivity of 5-methylisoxazole-4-carboxylic acid for controlled drug activation and targeted therapeutic delivery. Prodrugs are pharmacologically inactive compounds designed to undergo specific metabolic transformations that release active therapeutic agents at predetermined sites within the body.

The development of prodrugs based on 5-methylisoxazole-4-carboxylic acid leverages multiple metabolic activation mechanisms. Esterase-mediated hydrolysis represents the most commonly employed activation pathway, where ester derivatives of the carboxylic acid undergo enzymatic cleavage to release the parent compound or related active metabolites. This mechanism proves particularly valuable for improving oral bioavailability and reducing premature drug activation in the gastrointestinal tract.

Cytochrome P450-mediated activation pathways offer opportunities for tissue-selective drug release, particularly in organs with high cytochrome P450 expression such as the liver and lungs. The isoxazole ring system can be modified to serve as a substrate for specific cytochrome P450 isoforms, enabling targeted activation in tissues where these enzymes are preferentially expressed. This approach proves especially relevant for anti-inflammatory applications where localized drug activation can minimize systemic side effects.

The metabolic stability of 5-methylisoxazole-4-carboxylic acid derivatives plays a crucial role in prodrug design considerations [2] [3]. The methyl substitution at the 5-position of the isoxazole ring provides resistance to metabolic degradation, ensuring that prodrug activation occurs through designed pathways rather than uncontrolled metabolic processes. This stability proves essential for maintaining predictable pharmacokinetic profiles and avoiding the formation of toxic metabolites.

Advanced prodrug strategies incorporate multiple activation mechanisms to achieve temporal and spatial control over drug release. Sequential activation systems utilize cascading metabolic reactions where initial enzymatic cleavage exposes additional activation sites, leading to gradual drug release over extended periods. This approach proves particularly valuable for chronic inflammatory conditions requiring sustained therapeutic intervention.

The design of carrier-linked prodrugs represents an emerging application of 5-methylisoxazole-4-carboxylic acid in targeted therapy development. These systems utilize specific transport proteins or receptor-mediated endocytosis pathways to deliver drug conjugates to target cells before activation occurs. The carboxylic acid functionality provides multiple options for conjugation with carrier molecules while maintaining the potential for controlled release through enzymatic or chemical triggers.

XLogP3

UNII

GHS Hazard Statements

H302 (15.38%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (53.85%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (30.77%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (53.85%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (46.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant